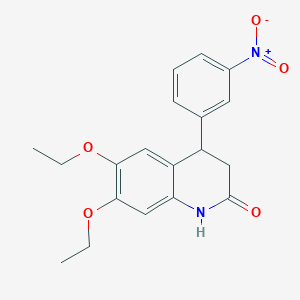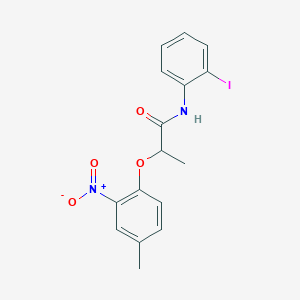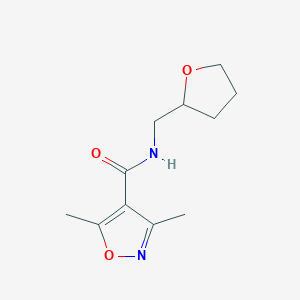![molecular formula C16H20N2O2S B4695690 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4695690.png)
2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide
Vue d'ensemble
Description
2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide, also known as PPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. PPTP is a member of the thiazolylamide family of compounds and is known for its potent and selective effects on certain biological pathways. In
Mécanisme D'action
2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide is a potent inhibitor of HSP90, a chaperone protein that is involved in the folding and stabilization of many client proteins. HSP90 is overexpressed in many cancer cells, and its inhibition can lead to the degradation of client proteins and the induction of apoptosis. 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide has also been shown to activate AMPK, a protein kinase that is involved in the regulation of energy metabolism. Activation of AMPK can lead to the inhibition of mTOR and the induction of autophagy.
Biochemical and Physiological Effects:
2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide has been found to induce apoptosis and inhibit cell growth. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. In non-cancer cells, 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide has been found to activate AMPK and induce autophagy. These effects are thought to be mediated by the inhibition of HSP90 and the activation of AMPK.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. It has also been extensively studied for its potential use in scientific research, and its mechanism of action is well understood. However, 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide also has some limitations. It is a relatively new compound, and its long-term effects on cells and organisms are not well understood. It is also a potent inhibitor of HSP90, which is involved in the folding and stabilization of many client proteins. This can lead to off-target effects and the potential for toxicity.
Orientations Futures
There are several future directions for the study of 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide. One area of research is the development of analogs of 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide that have improved selectivity and potency. Another area of research is the study of the long-term effects of 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide on cells and organisms. This will be important for understanding the potential therapeutic applications of 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide. Finally, the study of the combination of 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide with other drugs or therapies may lead to the development of more effective cancer treatments.
Applications De Recherche Scientifique
2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide has been extensively studied for its potential use in scientific research. It has been found to have potent and selective effects on certain biological pathways, including the inhibition of heat shock protein 90 (HSP90) and the activation of AMP-activated protein kinase (AMPK). These pathways are involved in a wide range of cellular processes, including cell growth, metabolism, and stress response.
Propriétés
IUPAC Name |
2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-4-9-20-13-7-5-12(6-8-13)14-10-21-16(17-14)18-15(19)11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVPLOWLFKCBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-(aminocarbonyl)-2-[(3,3-diphenylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4695610.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4695612.png)
![3-{[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4695625.png)

![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B4695628.png)

![1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene)](/img/structure/B4695637.png)

![2-[(4-chlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4695648.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4695649.png)
![N-cyclopentyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4695674.png)
![3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B4695675.png)
![N,N,2-trimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4695683.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4695685.png)